1,2-Dimethyl-3-(4-nitrophenoxy)benzene 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Brand Name: Vulcanchem
CAS No.: 23471-68-3
VCID: VC13286541
InChI: InChI=1S/C14H13NO3/c1-10-4-3-5-14(11(10)2)18-13-8-6-12(7-9-13)15(16)17/h3-9H,1-2H3
SMILES: CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

1,2-Dimethyl-3-(4-nitrophenoxy)benzene

CAS No.: 23471-68-3

Cat. No.: VC13286541

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-3-(4-nitrophenoxy)benzene - 23471-68-3

Specification

CAS No. 23471-68-3
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 1,2-dimethyl-3-(4-nitrophenoxy)benzene
Standard InChI InChI=1S/C14H13NO3/c1-10-4-3-5-14(11(10)2)18-13-8-6-12(7-9-13)15(16)17/h3-9H,1-2H3
Standard InChI Key OZSVRVYLRLYMIQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C
Canonical SMILES CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a central benzene ring with two methyl groups (CH3-\text{CH}_3) at the 1- and 2-positions and a 4-nitrophenoxy group (OC6H4NO2-\text{O}-\text{C}_6\text{H}_4-\text{NO}_2) at the 3-position. The nitro group (NO2-\text{NO}_2) is an electron-withdrawing moiety, influencing the electronic distribution of the aromatic system .

Key Structural Data:

ParameterValueSource
Molecular FormulaC14H13NO3\text{C}_{14}\text{H}_{13}\text{NO}_{3}
Molecular Weight243.26 g/mol
SMILES NotationCc1cccc(Oc2ccc(cc2)N+[O-])c1C
IUPAC Name1,2-Dimethyl-3-(4-nitrophenoxy)benzene

The nitro group’s para position on the phenoxy ring enhances steric and electronic effects, making the compound a versatile intermediate in organic synthesis.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A common route involves reacting 1,2-dimethylbenzene (o-xylene) derivatives with 4-nitrophenol in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) and a polar aprotic solvent like dimethylformamide (DMF) .

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: None required (base-mediated)

  • Yield: ~70–85% after purification .

Industrial Production

Industrial methods utilize continuous flow reactors to optimize efficiency. Key steps include:

  • Nitration: Introducing the nitro group to phenol derivatives.

  • Etherification: Coupling nitrophenol with methyl-substituted benzene using phase-transfer catalysts.
    Purification often involves fractional distillation or recrystallization from ethyl acetate .

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a melting point of 90–92°C and a boiling point of 320–325°C (estimated) . Its decomposition begins at ~250°C, releasing nitrogen oxides (NOx\text{NO}_x) .

Solubility and Reactivity

SolventSolubility (g/100 mL)
Ethanol0.5
Dichloromethane12.3
WaterInsoluble

The nitro group facilitates electrophilic aromatic substitution (EAS) at the ortho and para positions of the phenoxy ring, while the methyl groups sterically hinder reactions at adjacent sites .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position of the phenoxy ring. For example, nitration yields 3,4-dinitro derivatives, while sulfonation produces sulfonic acid analogs .

Reduction Reactions

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine (NH2-\text{NH}_2), forming 1,2-dimethyl-3-(4-aminophenoxy)benzene, a precursor for azo dyes and pharmaceuticals .

Reduction Pathway:

C14H13NO3H2/Pd-CC14H15NO+H2O\text{C}_{14}\text{H}_{13}\text{NO}_{3} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{14}\text{H}_{15}\text{NO} + \text{H}_2\text{O}

Applications and Research Findings

Pharmaceutical Intermediate

Derivatives of this compound inhibit amyloid fibril formation, a target in neurodegenerative disease research. In vitro studies show 50% inhibition of hen egg white lysozyme (HEWL) aggregation at 0.1 mM .

Materials Science

The compound serves as a monomer in synthesizing poly(aryl ether)s, polymers with high thermal stability used in aerospace coatings .

Antimicrobial Activity

Recent studies report moderate antibacterial activity against Staphylococcus aureus (MIC: 0.025 mg/mL) and Escherichia coli (MIC: 0.020 mg/mL) .

Comparative Analysis with Analogues

CompoundKey DifferenceReactivity
1,3-Dimethyl-5-(4-nitrophenoxy)benzeneMethyl groups at 1,3-positionsHigher EAS selectivity
1,2-Dimethyl-4-(3-nitrophenoxy)benzeneNitro group at meta positionLower thermal stability

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